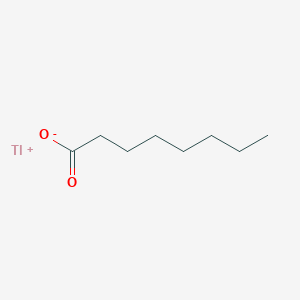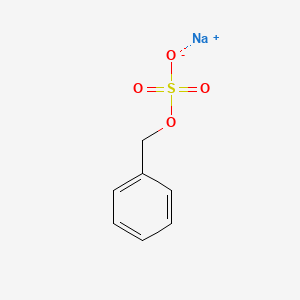![molecular formula C13H23NO3Si B13736069 Triethoxy[2-(2-pyridyl)ethyl]silane CAS No. 30382-71-9](/img/structure/B13736069.png)
Triethoxy[2-(2-pyridyl)ethyl]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethoxy[2-(2-pyridyl)ethyl]silane is an organosilicon compound with the molecular formula C13H23NO3Si. It is a colorless liquid that is used in various chemical applications, particularly in the field of materials science and surface chemistry. The compound is known for its ability to form strong bonds with both organic and inorganic substrates, making it a valuable component in the development of advanced materials.
准备方法
Synthetic Routes and Reaction Conditions
Triethoxy[2-(2-pyridyl)ethyl]silane can be synthesized through a series of chemical reactions involving the appropriate starting materials. One common method involves the reaction of 2-(2-pyridyl)ethylamine with triethoxysilane in the presence of a catalyst. The reaction typically takes place under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are combined and subjected to specific reaction conditions. The process may include steps such as distillation and purification to obtain the final product with the desired specifications .
化学反应分析
Types of Reactions
Triethoxy[2-(2-pyridyl)ethyl]silane undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and ethanol.
Condensation: Silanols formed from hydrolysis can further react to form siloxane bonds.
Substitution: The ethoxy groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Various nucleophiles can be used to replace the ethoxy groups.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Siloxane polymers.
Substitution: Compounds with different functional groups replacing the ethoxy groups.
科学研究应用
Triethoxy[2-(2-pyridyl)ethyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to modify surfaces and enhance adhesion between different materials.
Biology: Employed in the functionalization of biomolecules for various biological assays.
Medicine: Investigated for its potential in drug delivery systems and medical diagnostics.
Industry: Utilized in the production of advanced coatings, adhesives, and sealants
作用机制
The mechanism of action of Triethoxy[2-(2-pyridyl)ethyl]silane involves its ability to form strong covalent bonds with both organic and inorganic substrates. The ethoxy groups can undergo hydrolysis to form silanols, which can then condense to form siloxane bonds. This property allows the compound to act as a coupling agent, enhancing the adhesion and compatibility between different materials .
相似化合物的比较
Similar Compounds
Triethoxysilane: Similar in structure but lacks the pyridyl group, making it less versatile in certain applications.
Trimethoxysilane: Contains methoxy groups instead of ethoxy groups, leading to different reactivity and applications
Uniqueness
Triethoxy[2-(2-pyridyl)ethyl]silane is unique due to the presence of the pyridyl group, which imparts additional functionality and reactivity. This makes it particularly useful in applications where specific interactions with pyridine moieties are required .
属性
CAS 编号 |
30382-71-9 |
|---|---|
分子式 |
C13H23NO3Si |
分子量 |
269.41 g/mol |
IUPAC 名称 |
triethoxy(2-pyridin-2-ylethyl)silane |
InChI |
InChI=1S/C13H23NO3Si/c1-4-15-18(16-5-2,17-6-3)12-10-13-9-7-8-11-14-13/h7-9,11H,4-6,10,12H2,1-3H3 |
InChI 键 |
KMLVDTJUQJXRRH-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCC1=CC=CC=N1)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


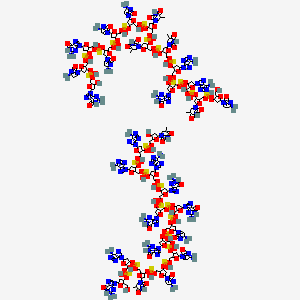
![(5-(Trifluoromethyl)benzo[d]oxazol-2-yl)guanidine](/img/structure/B13736002.png)
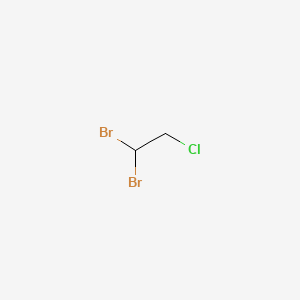

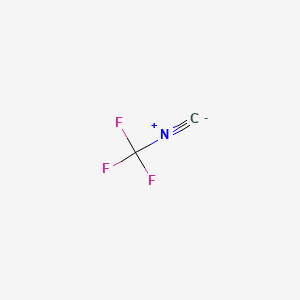

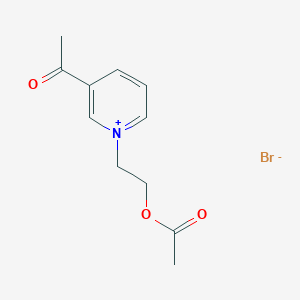
![2-Chloro-4,6-bis[(naphthalen-2-yl)oxy]-1,3,5-triazine](/img/structure/B13736058.png)
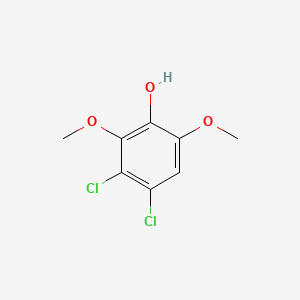

![Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B13736074.png)
![Silane, [2-[2-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B13736083.png)
